(Nona-1,3,5-trien-1-yl)benzene
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Overview
Description
(Nona-1,3,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a nona-1,3,5-trien-1-yl group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Nona-1,3,5-trien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a substituted benzene. The reaction is carried out under controlled temperatures, often around 130°C, to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve high-pressure cycloaddition techniques to improve the yields of the desired product. This method is advantageous for large-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Nona-1,3,5-trien-1-yl)benzene undergoes various chemical reactions, including:
Electrocyclisation: This reaction involves the formation of a new ring structure through the interaction of π-electrons.
Substitution Reactions: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Electrocyclisation: Typically requires heat and specific catalysts to facilitate the reaction.
Substitution Reactions: Often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products:
Electrocyclisation: Leads to the formation of cyclic compounds with new stereogenic centers.
Substitution Reactions: Produces various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
(Nona-1,3,5-trien-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Nona-1,3,5-trien-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring. The delocalized π-electrons in the benzene ring allow it to participate in electrophilic aromatic substitution reactions, forming stable intermediates and products . This compound can also undergo electrocyclisation, leading to the formation of new cyclic structures with unique properties .
Comparison with Similar Compounds
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Cyclohexa-1,3,5-triene:
Comparison:
Properties
CAS No. |
90256-75-0 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
nona-1,3,5-trienylbenzene |
InChI |
InChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h4-14H,2-3H2,1H3 |
InChI Key |
QWKIWKRTTSHNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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